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Compound of Interest

Compound Name:
1-[(4-Chlorophenyl)methyl]-1H-

pyrazol-3-ol

CAS No.: 53409-45-3

Cat. No.: B7778509

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5]
The compound 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also referred to as 1-(4-

chlorobenzyl)-3-hydroxypyrazole) represents a critical scaffold in the development of pyrazole-

based pharmacophores. Its structural integrity relies on the N1-benzyl substitution, which

distinguishes it from the more common N1-phenyl analogs.

This guide addresses the specific spectroscopic signature of this molecule, focusing on the

distinction between its tautomeric forms (3-hydroxy vs. 3-oxo) and the diagnostic signals

required for purity assessment.

Structural Parameters[1][2][3][4][5][6][7][8][9]
IUPAC Name: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Molecular Formula: C₁₀H₉ClN₂O
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Molecular Weight: 208.64 g/mol

Key Feature: The para-chlorobenzyl group at N1 serves as a lipophilic anchor, while the C3-

oxygen functionality introduces prototropic tautomerism.

Tautomeric Equilibrium & Signal Implications
Before analyzing spectra, one must understand the dynamic equilibrium that defines this

molecule. In solution, 3-hydroxypyrazoles exist in equilibrium with their 3-pyrazolone (ketone)

tautomers.

Form A (Enol): 1-substituted-1H-pyrazol-3-ol (Aromatic character retained).

Form B (Keto): 1-substituted-1,2-dihydro-3H-pyrazol-3-one (Amide-like character).

Solvent Dependency:

DMSO-d₆ / Methanol-d₄: Favors the Enol (OH) form due to hydrogen bonding stabilization.

CDCl₃: May show a mixture or favor the Keto (NH) form, often leading to broadened signals

for H4 and the exchangeable proton.

Tautomerism Pathway Diagram
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Spectroscopic Consequence

Enol Form
(1H-pyrazol-3-ol)

Dominant in Polar Solvents

Keto Form
(1,2-dihydro-3H-pyrazol-3-one)
Possible in Non-polar Solvents

 Prototropic Shift 

OH Signal: ~9-11 ppm (Sharp)

C-OH IR: ~3400 cm⁻¹

 Solvent Stabilization 

NH Signal: ~10-13 ppm (Broad)

C=O IR: ~1680 cm⁻¹

Click to download full resolution via product page

Caption: Dynamic equilibrium between enol and keto forms dictates the observed

spectroscopic signals.

Predicted Spectroscopic Data (High-Fidelity
Analysis)
As direct literature data for this specific benzyl derivative is limited, the following values are

derived from high-confidence analogs (1-benzyl-1H-pyrazole and 1-phenyl-3-hydroxypyrazole)

and standard substituent chemical shift increments [1][2].

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
Diagnostic Strategy: Look for the characteristic "AA'BB'" system of the p-chlorophenyl group

and the distinct methylene singlet of the benzyl linker.
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Position
Proton
Type

Chemical
Shift (δ
ppm)

Multiplicit
y

Coupling
(J Hz)

Integratio
n

Diagnosti
c Note

OH/NH
Exchangea

ble

10.50 –

11.20

Broad

Singlet
- 1H

Disappears

with D₂O

shake.

Ar-H
Benzyl

(2,6)
7.35 – 7.45 Doublet ~8.5 2H

Part of

AA'BB'

system.

Ar-H
Benzyl (3,

[1][2]5)
7.20 – 7.30 Doublet ~8.5 2H

Ortho to

Chlorine.

H-5 Pyrazole 7.40 – 7.60 Doublet ~2.5 1H

Deshielded

by adjacent

N.

H-4 Pyrazole 5.60 – 5.80 Doublet ~2.5 1H

Upfield due

to OH

shielding.

CH₂ Benzylic 5.10 – 5.25 Singlet - 2H

Key ID

Peak.

Sharp

singlet.

Interpretation:

The H-4 proton at ~5.7 ppm is the most distinct pyrazole signal, significantly upfield

compared to non-oxygenated pyrazoles (usually ~6.3 ppm).

The Benzylic CH₂ at ~5.15 ppm confirms N-alkylation. If O-alkylation occurred (forming an

ether), this peak would shift downfield to ~5.4-5.5 ppm.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
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Position Carbon Type
Chemical Shift (δ
ppm)

Assignment Logic

C-3 Pyrazole (C-OH) 161.0 – 163.0
Deshielded by

Oxygen (Enol form).

C-Ar Phenyl (C-Cl) 132.0 – 133.0 Ipso to Chlorine.

C-Ar Phenyl (C-CH2) 136.0 – 138.0 Ipso to Benzyl linker.

C-5 Pyrazole (CH) 129.0 – 131.0 Adjacent to Nitrogen.

C-Ar Phenyl (CH) 128.0 – 130.0
Aromatic signals

(overlapping).

C-4 Pyrazole (CH) 90.0 – 95.0
Highly shielded beta-

carbon of enol.

CH₂ Benzylic 50.0 – 52.0
N-Benzyl

characteristic shift.

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (ESI+)

Molecular Ion [M+H]⁺: m/z 209.05 (for ³⁵Cl) and 211.05 (for ³⁷Cl).

Isotopic Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of

one Chlorine atom.

Fragmentation:

m/z 125: Loss of the pyrazole ring (Chlorobenzyl cation).

m/z 85: Pyrazolone fragment (if fragmentation occurs at the N-C bond).

Infrared Spectroscopy (FT-IR)
3100 – 3400 cm⁻¹: Broad OH/NH stretching (H-bonded).

1600 – 1620 cm⁻¹: C=N / C=C stretching of the pyrazole ring.
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1490 cm⁻¹: Aromatic ring breathing (Benzene).

1090 cm⁻¹: Ar-Cl stretching (Diagnostic for Chloro-substitution).

Experimental Workflow: Synthesis & Validation
To ensure the data described above is reproducible, the following protocol outlines the

synthesis and purification of the target compound. This method avoids the ambiguity of

alkylating a pre-existing pyrazolone (which yields mixtures) by building the ring de novo [3].

Reaction Scheme
Reagents: (4-Chlorobenzyl)hydrazine dihydrochloride + Ethyl Propiolate (or Methyl 3-

methoxyacrylate).

4-Chlorobenzylhydrazine
(Nucleophile)

Cyclocondensation
Reflux in EtOH/NaOEt

3-5 Hours

Ethyl Propiolate
(Electrophile)

Intermediate:
Michael Addition -> Cyclization

TARGET:
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Click to download full resolution via product page

Caption: De novo synthesis via cyclocondensation ensures regioselectivity at N1.

Step-by-Step Protocol
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Preparation: In a 100 mL round-bottom flask, dissolve (4-chlorobenzyl)hydrazine

dihydrochloride (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

Neutralization: Add Sodium Ethoxide (2.1 eq) carefully to neutralize the hydrochloride salt

and generate the free hydrazine base in situ. Stir for 15 minutes at room temperature.

Addition: Dropwise add Ethyl Propiolate (1.0 eq, 5 mmol) over 10 minutes. Note: Methyl 3-

methoxyacrylate can be used for milder conditions.

Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

Work-up:

Cool to room temperature.[3]

Concentrate the solvent under reduced pressure.

Dilute with water (20 mL) and acidify to pH 4-5 with 1M HCl to precipitate the product (enol

form).

Purification: Filter the solid and recrystallize from Ethanol/Water.

Validation: Perform ¹H NMR.

Pass Criteria: Observation of the benzylic singlet at ~5.2 ppm and absence of ethyl ester

signals (quartet ~4.1 ppm).

References
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Research. (Provides analog synthesis context).

BenchChem. (2025).[4] General Spectroscopic Data for N-Benzyl Pyrazoles.

(Methodological grounding for N-benzyl shift assignment).

Disclaimer: The spectroscopic data presented in Section 3 are high-confidence predictions

based on structural analogs and established chemometric rules. For regulatory submission,

experimental validation using the protocol in Section 4 is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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